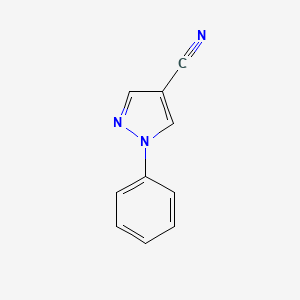

1-phenyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of “this compound” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H . This code provides a standard way to encode the compound’s molecular structure and formula .

Chemical Reactions Analysis

The reactivity of “this compound” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Crystal Structure and Mechanistic Investigations

Research has elucidated the crystal structure of specific derivatives of 1-phenyl-1H-pyrazole-4-carbonitrile through X-ray crystallography, contributing to the understanding of their chemical behavior and reaction mechanisms with unsaturated carbonyl compounds. Such studies lay the groundwork for further chemical synthesis and applications in materials science and pharmaceutical research (Liu et al., 2013).

Synthetic Pathways and Derivative Formation

The synthesis of novel pyrazole-4-carbonitrile derivatives has been explored, demonstrating the compound's versatility in forming various chemical structures. These synthetic pathways are crucial for developing new materials and drugs with potential applications in various industries, including pharmaceuticals and agrochemicals (Ali et al., 2016).

Corrosion Inhibition

Some derivatives of this compound have been evaluated for their corrosion inhibition properties on different metal surfaces. These studies are vital for industrial applications where corrosion resistance is crucial, such as in coatings and metal processing industries (Abdel Hameed et al., 2020).

Antimicrobial Activities

Research into the antimicrobial properties of this compound derivatives has shown potential for these compounds in developing new antibacterial and antifungal agents. This research is critical in addressing the global challenge of antibiotic resistance and finding new, effective treatments for various infections (Al‐Azmi & Mahmoud, 2020).

Anticancer Research

The synthesis and evaluation of this compound derivatives for anticancer activity have revealed promising leads for developing new anticancer drugs. Such studies are integral to the ongoing search for more effective and safer cancer treatments, highlighting the compound's potential in medicinal chemistry (Metwally et al., 2016).

Mécanisme D'action

Target of Action

Compounds bearing nitrile functional groups are known to be active pharmacophores . They have been recognized for their roles in medical agents and offer insight into the binding of small molecule inhibitors .

Mode of Action

It’s known that nitrile-containing agents can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc) .

Biochemical Pathways

It’s known that nitrile-containing compounds can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment .

Result of Action

Compounds bearing nitrile functional groups have been recognized for their roles in medical agents, offering insight into the binding of small molecule inhibitors .

Action Environment

It’s known that the compound is a solid at room temperature and should be stored in a dry environment . This suggests that the compound’s stability and efficacy may be influenced by factors such as temperature and humidity.

Safety and Hazards

“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .

Propriétés

IUPAC Name |

1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUOMWCBAUSGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447994 | |

| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

709-04-6 | |

| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

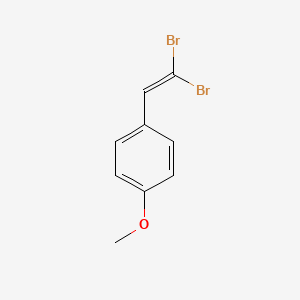

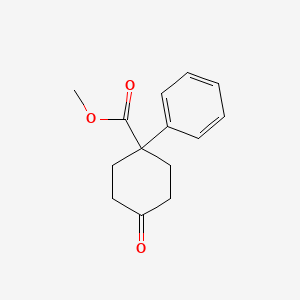

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

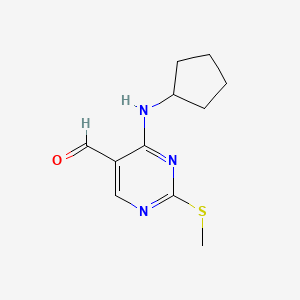

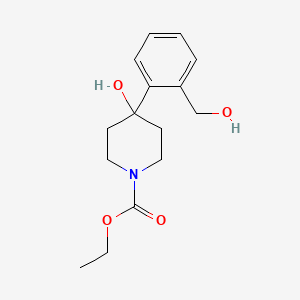

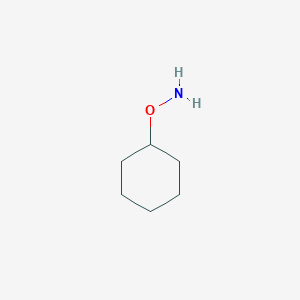

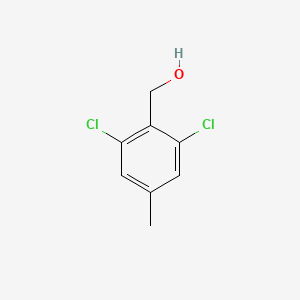

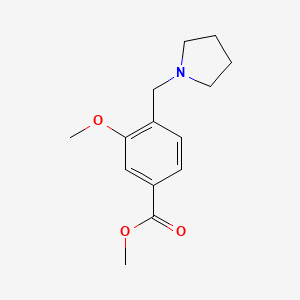

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)